molecular formula C22H22O6 B2467100 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate CAS No. 845659-85-0

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate

Cat. No. B2467100
CAS RN: 845659-85-0
M. Wt: 382.412
InChI Key: PAEHFDAJXXMNFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an organic molecule with the molecular formula C21H20O6 . It contains a total of 49 bonds, including 29 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, and 12 aromatic bonds .


Molecular Structure Analysis

The molecular structure of this compound includes a chromene ring attached to a methoxyphenyl group and a dimethylpropanoate group . The InChI string representation of the molecule is InChI=1S/C21H20O6/c1-21(2,3)20(23)26-13-9-10-14-17(11-13)25-12-18(19(14)22)27-16-8-6-5-7-15(16)24-4/h5-12H,1-4H3 .

Scientific Research Applications

  • Synthesis and Reactions :

    • Pimenova et al. (2003) explored the synthesis of related compounds through reactions with aniline, o-phenylenediamine, and o-aminophenol. They also investigated the thermal cyclization of these esters, leading to the formation of various complex molecules (Pimenova, Krasnych, Goun, & Miles, 2003).
  • Crystal Structure Analysis :

    • Chantrapromma et al. (2005) studied a modified rotenoid compound, examining its crystal structure. This research contributes to understanding the molecular configuration of related chromene compounds (Chantrapromma, Fun, Pullaput, Wongtap, Dejmanee, & Chantrapromma, 2005).
  • Catalytic Applications :

    • Prado, Janin, & Bost (2006) reported on the ytterbium triflate-catalysed preparation of related chromenes, demonstrating the potential of these compounds in catalysis and organic synthesis (Prado, Janin, & Bost, 2006).
  • Ligand Formation in Metal Complexes :

    • Budzisz, Małecka, & Nawrot (2004) explored the reaction of related chromones with N-methylhydrazine, leading to the formation of pyrazoles used as ligands in platinum(II) and palladium(II) metal complexes. This application is crucial in the field of coordination chemistry (Budzisz, Małecka, & Nawrot, 2004).
  • Pharmaceutical Research :

properties

IUPAC Name

[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-13-20(28-17-9-7-6-8-16(17)25-5)19(23)15-11-10-14(12-18(15)26-13)27-21(24)22(2,3)4/h6-12H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEHFDAJXXMNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(C)(C)C)OC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate

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